2,3,5-Trichloropyrido[2,3-d]pyridazine
Description
Significance of Pyridopyridazine (B8481360) Scaffolds in Contemporary Organic Chemistry
Pyridopyridazine derivatives have garnered considerable attention in contemporary organic and medicinal chemistry due to their diverse pharmacological activities. nih.govrsc.org This versatile nucleus is a key component in a range of therapeutic agents, demonstrating the broad applicability of this heterocyclic system. The ability to readily modify the pyridopyridazine core allows chemists to fine-tune the biological activity of these compounds, leading to the development of new and effective therapeutic candidates.
Overview of Halogenated Heterocyclic Systems in Chemical Research
The introduction of halogen atoms into heterocyclic systems is a widely employed strategy in chemical research and drug discovery. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated heterocycles serve as crucial intermediates in organic synthesis, with the halogen atoms acting as versatile handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures.
Structural Context of Trichloropyridopyridazine Isomers and Analogues
The pyridopyridazine core can exist in several isomeric forms, depending on the orientation of the fused rings and the position of the nitrogen atoms. Consequently, trichloropyridopyridazine can also exist as multiple isomers. While detailed information on 2,3,5-Trichloropyrido[2,3-d]pyridazine is scarce in publicly available literature, data for other isomers, such as 3,5,8-Trichloropyrido[2,3-d]pyridazine, is more accessible. bldpharm.com The specific arrangement of the chlorine atoms on the pyridopyridazine framework is expected to profoundly influence the compound's reactivity and physical properties. For instance, the isomeric 5,8-Dichloropyrazino[2,3-d]pyridazine presents a related, yet distinct, chemical entity. nih.gov Another related compound is 2,3,5-trichloropyridine, for which synthetic methods have been patented. google.comgoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,3,5-trichloropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-1-3-5(12-7(4)10)2-11-13-6(3)9/h1-2H |
InChI Key |
WZJMQNDICLQFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)C=NN=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3,5 Trichloropyrido 2,3 D Pyridazine and Its Congeners
Precursor Synthesis and Halogenation Pathways
The construction of 2,3,5-Trichloropyrido[2,3-d]pyridazine relies on two fundamental stages: the formation of the core heterocyclic system and the subsequent regioselective introduction of chlorine atoms. These steps can be performed in different orders, but often the core is constructed first, followed by halogenation.
Regioselective chlorination is critical for defining the final structure and reactivity of the target molecule. The electronic nature of the pyridopyridazine (B8481360) system, which consists of an electron-deficient pyridine (B92270) ring fused to an equally electron-deficient pyridazine (B1198779) ring, dictates the strategy for chlorination. Direct chlorination of the unsubstituted parent heterocycle is often difficult and unselective. Therefore, functional group manipulation is the most common approach.
Typically, the pyridopyridazine core is synthesized with oxygen-containing functional groups (hydroxyl or carbonyl groups) at the positions desired for chlorination. These groups act as synthetic handles that can be readily converted to chloro substituents. The most widely used reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess or with a catalyst like dimethylformamide (DMF). For example, a precursor such as pyrido[2,3-d]pyridazine-2,5-dione can be treated with POCl₃ to yield 2,5-dichloropyrido[2,3-d]pyridazine. The third chlorine atom at the C3 position can be introduced via similar methods, starting from a precursor with a hydroxyl group at C3, or through other halogenation techniques.
Other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) can also be employed, particularly when the ring is activated by electron-donating groups. The choice of reagent and reaction conditions is paramount for achieving the desired regioselectivity. For instance, Selectfluor in combination with a chloride source like LiCl has been established for the mild and regioselective chlorination of related 2-aminodiazine systems, a method that could potentially be adapted for functionalized pyridopyridazines. rsc.org The regioselectivity is often governed by the substrate's substituent pattern. rsc.org
Table 1: Common Reagents for Chlorination of Heterocyclic Precursors This table is interactive. Click on headers to sort.
| Reagent | Precursor Functional Group | Typical Product | Notes |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Hydroxyl (-OH) or Carbonyl (C=O) | Chloro (-Cl) | A very common and effective method for converting pyridazinones and hydroxypyridines to their chloro derivatives. mdpi.com |
| Sulfuryl Chloride (SO₂Cl₂) | Activated Ring C-H | Chloro (-Cl) | Used for direct chlorination of electron-rich aromatic and heteroaromatic rings. |
| N-Chlorosuccinimide (NCS) | Activated Ring C-H | Chloro (-Cl) | A milder electrophilic chlorinating agent, often used with acid catalysts. |
The assembly of the bicyclic pyridopyridazine framework is a key challenge that has been addressed through various synthetic strategies. These methods typically involve the condensation and subsequent cyclization of suitably functionalized pyridine or pyridazine precursors.
One classical approach is the Widman-Stoermer synthesis , which involves the diazotization of an aminopyridine bearing an alkenyl or acetyl group at an adjacent position, followed by an intramolecular cyclization. mdpi.comresearchgate.net For example, the cyclization of a diazotized 3-amino-4-acetylpyridine derivative can yield a pyrido[3,4-c]pyridazin-4-one. researchgate.net
Hetero-Diels-Alder reactions provide another powerful route. This strategy involves a [4+2] cycloaddition between a diene and a dienophile. For instance, the reaction of 2-vinylpyridines with electron-deficient azo compounds can form tetrahydropyridopyridazines, which can then be oxidized to the aromatic pyridopyridazine system. mdpi.com Similarly, 1,2,4,5-tetrazines can react with enamines to yield fused pyridazines after the extrusion of dinitrogen. mdpi.com
Condensation reactions are also prevalent. The reaction of a pyridine derivative containing two adjacent, reactive functional groups with hydrazine (B178648) or its derivatives is a direct method. For example, condensing a pyridine-3,4-dicarboxylate or a related dicarbonyl compound with hydrazine hydrate (B1144303) will lead to the formation of the pyridazine ring fused to the pyridine core. A study on the synthesis of pyrido[2,3-d]pyridazines described two complementary routes, one starting with the construction of the pyridine ring and the other beginning with the pyridazine ring. researchgate.net
Table 2: Comparison of Cyclization Strategies for Pyridopyridazine Core Synthesis This table is interactive. Click on headers to sort.
| Method | Key Precursors | Reaction Type | Notes |
|---|---|---|---|
| Widman-Stoermer Synthesis | ortho-Alkenyl or ortho-Acetyl Aminopyridines | Diazotization/Intramolecular Cyclization | A classic method for forming the pyridazine ring onto a pyridine core. mdpi.comresearchgate.net |
| Hetero-Diels-Alder | Vinylpyridines + Azo compounds; Tetrazines + Enamines | [4+2] Cycloaddition | Offers a convergent approach to the heterocyclic system. mdpi.com |
| Hydrazine Condensation | Pyridine-dicarbonyls or related compounds + Hydrazine | Condensation/Cyclization | A direct and common method for forming the pyridazine ring. mdpi.com |
Microwave-Assisted Synthetic Approaches in Halogenated Pyridopyridazine Chemistry
Microwave-assisted organic synthesis has emerged as a valuable technology for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. youngin.com The application of microwave irradiation in the synthesis of pyridazine derivatives has been shown to be highly effective. asianpubs.orgnih.gov
The synthesis of halogenated pyridopyridazines can benefit significantly from microwave assistance. For example, the conversion of pyridazinones to chloropyridazines using POCl₃, a reaction that can require prolonged heating, can often be completed in minutes under microwave irradiation. asianpubs.org A study detailed the microwave-assisted synthesis of 3-chloro-6-substituted phenyl pyridazines from the corresponding pyridazin-3(2H)-one precursors. asianpubs.org This rapid and efficient method highlights the potential for applying microwave heating to the synthesis of more complex systems like this compound.
Furthermore, microwave assistance can enhance the efficiency of cyclization reactions. One-pot, multi-component reactions to form heterocyclic cores, which are often sluggish, can be driven to completion quickly and in high yield using microwave heating. youngin.comresearchgate.net
Table 3: Conventional vs. Microwave-Assisted Synthesis of a Trisubstituted Pyridine This table is interactive. Click on headers to sort.
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
|---|---|---|---|
| Reaction | Bohlmann–Rahtz: Ethyl β-aminocrotonate + Phenylpropynone | Bohlmann–Rahtz: Ethyl β-aminocrotonate + Phenylpropynone | youngin.com |
| Solvent | DMSO | DMSO | youngin.com |
| Temperature | 170°C | 170°C | youngin.com |
| Time | 20 min (in sealed tube) | 5 min | youngin.com |
| Yield | 69% | 93% | youngin.com |
Green Chemistry Principles and Sustainable Synthesis of Chlorinated Heterocycles
The synthesis of chlorinated heterocycles traditionally involves reagents and solvents that are environmentally hazardous. The principles of green chemistry provide a framework for developing more sustainable synthetic routes. numberanalytics.comnumberanalytics.com These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks. numberanalytics.comfrontiersin.org
In the context of synthesizing this compound, several green chemistry principles can be applied:
Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multi-component reactions are often highly atom-economical.
Less Hazardous Chemical Syntheses: Seeking alternatives to toxic reagents. For example, while POCl₃ is highly effective, it is also corrosive and hazardous. Research into solid-supported reagents or alternative catalytic chlorination methods could provide greener pathways. The goal is to use reagents with reduced toxicity. youtube.com
Safer Solvents and Auxiliaries: Replacing hazardous solvents like chloroform (B151607) or benzene (B151609) with greener alternatives such as water, ethanol, or ionic liquids. frontiersin.org Some reactions can even be performed under solvent-free conditions, often with microwave assistance. rasayanjournal.co.in
Design for Energy Efficiency: Using energy-efficient methods like microwave-assisted synthesis reduces energy consumption and shortens reaction times, contributing to a more sustainable process. frontiersin.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. For instance, developing a catalytic cycle for chlorination would be a significant green advancement over the use of excess POCl₃.
By integrating these principles, the synthesis of chlorinated heterocycles like this compound can be made more environmentally benign without compromising efficiency.
Chemical Reactivity and Derivatization Strategies of Trichloropyridopyridazines
Nucleophilic Aromatic Substitution (SNAr) Reactions on Trichloropyridopyridazines
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated pyridopyridazines. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, chloride), forming a resonance-stabilized Meisenheimer intermediate. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the heterocyclic system. youtube.comyoutube.com The electron-withdrawing effect of the nitrogen atoms in the pyridopyridazine (B8481360) core significantly activates the ring towards nucleophilic attack, making these reactions feasible. youtube.com
In polyhalogenated systems like 2,3,5-trichloropyrido[2,3-d]pyridazine, the site of nucleophilic attack is governed by regioselectivity. The position of substitution is influenced by the electronic properties of the ring, where the most electron-deficient carbon atom is typically the most reactive. In pyridazine (B1198779) and pyridine (B92270) systems, the positions ortho and para to the ring nitrogens are generally the most activated towards nucleophilic attack. youtube.com
For the analogous 2,4,6-trihalogenopyrido[2,3-d]pyrimidine system, SNAr reactions have been shown to occur selectively. academie-sciences.fr Computational models, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and molecular electrostatic potential (ESP) maps, are effective in predicting the site of substitution. wuxiapptec.comchemrxiv.org Generally, the carbon atom with the largest LUMO lobe or the most positive electrostatic potential is the most susceptible to nucleophilic attack. wuxiapptec.comchemrxiv.org In many di- and trichlorinated aza-heterocycles, substitution often occurs preferentially at positions analogous to the C4 and C2 positions of pyridopyrimidines. researchgate.net For this compound, the precise regioselectivity would depend on the specific nucleophile and reaction conditions, but the C5 and C3 positions are expected to be highly activated due to their relationship with the pyridazine nitrogen atoms.
The this compound scaffold is reactive towards a range of nucleophiles, allowing for the introduction of diverse functional groups.
Nitrogen Nucleophiles : Amines are common nucleophiles in SNAr reactions with halo-pyridazines and related heterocycles. youtube.com The reaction of this compound with primary or secondary amines is expected to yield mono-, di-, or tri-aminated products depending on the stoichiometry and reaction conditions. The relative reactivity of the chlorine atoms dictates the substitution pattern. For instance, in related systems, amination can be controlled to achieve selective monosubstitution. researchgate.net
Oxygen Nucleophiles : Alkoxides (such as methoxide (B1231860) or ethoxide) and hydroxides can readily displace chlorine atoms on activated heterocyclic rings. wuxiapptec.comnih.gov These reactions provide access to alkoxy and hydroxy derivatives. In competitive studies on 2,4,6-trichloro-1,3,5-triazine, alcohols were found to be highly reactive nucleophiles. nih.gov
Sulfur Nucleophiles : Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with chloro-aza-heterocycles to form thioether derivatives. researchgate.netnih.gov The regioselective thiolation of dihalopyrimidines has been demonstrated, indicating that similar selectivity could be achieved with this compound. researchgate.net
The table below summarizes the expected SNAr reactions on the this compound core.
| Nucleophile Type | Reagent Example | Expected Product |
| Nitrogen | Ammonia, Primary/Secondary Amines | Amino-pyridopyridazines |
| Oxygen | Sodium Methoxide, Potassium Hydroxide | Alkoxy/Hydroxy-pyridopyridazines |
| Sulfur | Sodium Thiophenolate, Alkyl Thiols | Thioether-pyridopyridazines |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation, greatly expanding the synthetic utility of this compound. libretexts.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prominent for its mild conditions and functional group tolerance. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
A key advantage of using polyhalogenated substrates in cross-coupling reactions is the potential for regioselective functionalization through halogen discrimination. The reactivity of halogens in palladium-catalyzed oxidative addition typically follows the order I > Br > OTf >> Cl. libretexts.org While all three positions on this compound bear the same halogen, differences in the electronic environment of each carbon atom can lead to selective reactions.
In related tri- and di-halogenated pyridopyrimidines and pyridines, Suzuki-Miyaura reactions have been shown to proceed with high regioselectivity. academie-sciences.fricr.ac.uk For example, in the 2,4,6-trihalogenopyrido[2,3-d]pyrimidine system, arylation occurs sequentially, first at the C4 position, then C2, and finally C6. academie-sciences.fr Similarly, for 2,3,5-trichloropyridine, Suzuki coupling with arylboronic acids selectively yields 3,5-dichloro-2-arylpyridines, demonstrating preferential reaction at the C2 position. researchgate.net This selectivity is often controlled by the choice of palladium catalyst, ligands, and reaction conditions. nih.govchemrxiv.org By carefully tuning these parameters, it is possible to sequentially replace the chlorine atoms on the this compound core with different aryl, heteroaryl, or alkyl groups.
The table below outlines a hypothetical sequential cross-coupling strategy.
| Step | Reaction | Reagent | Expected Site of Reaction | Product |
| 1 | Suzuki-Miyaura Coupling | Arylboronic Acid 1 | C5 (most activated) | 2,3-Dichloro-5-aryl-pyrido[2,3-d]pyridazine |
| 2 | Suzuki-Miyaura Coupling | Arylboronic Acid 2 | C3 | 2-Chloro-3,5-diaryl-pyrido[2,3-d]pyridazine |
| 3 | Suzuki-Miyaura Coupling | Arylboronic Acid 3 | C2 | 2,3,5-Triaryl-pyrido[2,3-d]pyridazine |
Other Functionalization and Transformation Reactions
Beyond SNAr and cross-coupling, the this compound scaffold can undergo other transformations to build molecular complexity. These reactions can be used to introduce further diversity after initial functionalization or to modify the heterocyclic core itself.
The strategic and sequential application of the aforementioned reactions opens up pathways to a vast chemical space. For example, a chlorine atom can first be displaced by an amine via an SNAr reaction, and the remaining chloro-substituents can then be subjected to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the construction of highly substituted and complex molecules from a single, readily available starting material. The synthesis of diverse libraries of related heterocycles like 2-pyridones and uracils has been achieved using such multi-functionalization strategies. nih.gov The development of novel classes of GABAA receptor ligands from pyridazine precursors highlights the potential of these scaffolds in medicinal chemistry. researchgate.net The combination of different synthetic methods enables a diversity-oriented approach, making this compound a valuable building block for generating novel chemical entities. nih.gov
Computational Chemistry and Theoretical Investigations of 2,3,5 Trichloropyrido 2,3 D Pyridazine
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No published studies utilizing Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of 2,3,5-Trichloropyrido[2,3-d]pyridazine were found. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set to calculate key geometrical parameters like bond lengths and angles. The resulting data would provide insight into the molecule's three-dimensional shape and the stability of its structure. For related molecules like 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine, DFT has been successfully used to predict geometries. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following table is for illustrative purposes only and is not based on actual published data.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-Cl | --- |
| Bond Length | C3-Cl | --- |
| Bond Length | C5-Cl | --- |
| Bond Length | N1-N2 | --- |
| Bond Angle | Cl-C2-C3 | --- |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
There is no available research that computationally predicts the spectroscopic parameters for this compound. Theoretical calculations are a powerful tool for interpreting experimental spectra. DFT methods can be used to simulate vibrational frequencies (IR and Raman) and chemical shifts (NMR). researchgate.netrsc.org Time-dependent DFT (TD-DFT) is employed for predicting electronic transitions (UV-Vis). These predictions are invaluable for confirming the identity and structure of newly synthesized compounds. mdpi.com
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following table is for illustrative purposes only and is not based on actual published data.)
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C2 Chemical Shift (ppm) | --- |
| ¹³C NMR | C3 Chemical Shift (ppm) | --- |
| ¹³C NMR | C5 Chemical Shift (ppm) | --- |
| IR | C-Cl Stretch (cm⁻¹) | --- |
Molecular Dynamics Simulations for Conformational Analysis
A search of the scientific literature yielded no studies on the molecular dynamics (MD) of this compound. MD simulations could provide insights into the molecule's dynamic behavior, including conformational flexibility and intermolecular interactions in different environments (e.g., in solution). For a relatively rigid system like this, MD would primarily explore vibrations and interactions with solvent molecules.
Tautomerism and Equilibrium Studies in Pyridopyridazine (B8481360) Systems
The potential for tautomerism in pyridopyridazine systems is a known area of study. nih.gov For instance, if the chlorine atoms were replaced by hydroxyl or amino groups, prototropic tautomerism would be a significant consideration. However, for this compound, which lacks labile protons, this form of tautomerism is not expected. No computational studies on potential tautomeric forms of this specific compound have been published.
Reaction Mechanism Elucidation via Computational Modeling
No computational studies elucidating the reaction mechanisms involving this compound have been reported. Theoretical modeling is frequently used to map the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows researchers to understand reaction pathways, predict product formation, and optimize reaction conditions. For example, computational studies have been performed to understand the synthesis mechanism of the related pyrido[2,3-d]pyrimidine (B1209978) systems.
Molecular Recognition Profiles of Pyridopyridazine Systems
Intermolecular Interactions Involving Pyridazine (B1198779) Moieties (e.g., Hydrogen Bonding, π-π Stacking)
The molecular architecture of pyridopyridazine (B8481360) systems facilitates a range of intermolecular interactions that are critical for their recognition by biological targets and for their self-assembly. The primary forces at play are hydrogen bonding and π-π stacking interactions. nih.govblumberginstitute.org
Hydrogen Bonding: The pyridazine moiety is characterized by its capacity for robust, dual hydrogen bonding due to the presence of two ring nitrogen atoms. nih.govnih.gov These nitrogen atoms act as hydrogen bond acceptors, a property that is pivotal in drug-target interactions. nih.govblumberginstitute.org The ability of both heteroatoms to simultaneously engage a target protein can significantly enhance binding affinity. nih.gov The hydrogen-bond accepting potential of the nitrogen atoms can be modulated by the presence of substituents on the ring. nih.gov For instance, the introduction of an electron-donating group can asymmetrically enhance the hydrogen-bond accepting properties of the nitrogen atoms. nih.gov
π-π Stacking: The pyridazine ring possesses a high dipole moment, which is a key factor in its ability to participate in π-π stacking interactions. nih.govnih.gov These interactions are crucial for biological recognition, particularly with aromatic amino acid side chains in proteins and with amide bonds. nih.gov The fusion of a phenyl ring to the pyridazine core, as in phthalazine, further enhances the dipole moment, thereby strengthening these stacking interactions. nih.gov π-π stacking can occur in different geometries, such as sandwich or displaced stacking arrangements, and involves a combination of dispersion and electrostatic forces. libretexts.org Theoretical studies and crystallographic data have confirmed the presence of π-π stacking between oxadiazole, a related heterocycle, and pyridine (B92270) rings, highlighting the importance of these interactions in the solid-state packing of molecules. nih.gov The electrostatic potential of the π-surface plays a significant role; electron-deficient π-systems can interact favorably with electron-rich partners in a donor-acceptor fashion. nih.gov
A summary of key intermolecular interactions is presented below.
| Interaction Type | Key Features | Role in Pyridopyridazine Systems |
| Hydrogen Bonding | Involves ring nitrogen atoms as H-bond acceptors. nih.govblumberginstitute.org | Crucial for drug-target binding and molecular recognition. nih.govnih.gov |
| π-π Stacking | Driven by the high dipole moment of the pyridazine ring. nih.gov | Facilitates interactions with aromatic residues in biological systems and self-assembly. nih.govlibretexts.org |
Role of Ring Nitrogen Atoms in Complexation and Binding Architectures
The two adjacent nitrogen atoms in the pyridazine ring are the defining structural feature for its role in complexation and the formation of specific binding architectures. nih.govnih.gov Their weak basicity and potent hydrogen-bonding capacity are distinguishing physicochemical properties. nih.gov
These nitrogen atoms serve as primary hydrogen bond acceptors, enabling pyridazine-containing molecules to dock into binding sites with complementary hydrogen bond donors. nih.govblumberginstitute.org In certain molecular contexts, these nitrogen atoms can engage in dual hydrogen-bonding interactions with a target protein, which enhances the specificity and stability of the binding. nih.gov
Furthermore, the nitrogen atoms are instrumental in the formation of metal complexes. They can act as donor atoms, coordinating to a metal center. nih.gov For example, pyridazine-3-carboxylic acid has been shown to bind to ruthenium(II) ions in a bidentate fashion, using a nitrogen donor from the pyridazine ring and one oxygen atom from the carboxylate group to form a stable five-membered chelate ring. nih.gov In such complexes, the strongly electronegative nitrogen atoms influence the electron density distribution within the ligand skeleton. nih.gov The strategic placement of these nitrogen atoms provides specific vectors for deploying functionality that is critical for a molecule's intended biological activity. blumberginstitute.org This ability to form well-defined coordination geometries is fundamental to the design of new therapeutic agents and functional materials. nih.gov
Host-Guest Chemistry and Supramolecular Assembly Applications
The principles of molecular recognition inherent to pyridopyridazine systems are effectively harnessed in the fields of host-guest chemistry and supramolecular assembly. libretexts.org Host-guest chemistry involves a larger host molecule non-covalently binding a smaller guest molecule within a defined cavity or pocket. libretexts.org The stability of such complexes relies on the cumulative effect of multiple non-covalent interactions, including hydrogen bonding and π-π stacking. libretexts.org
While direct examples involving 2,3,5-Trichloropyrido[2,3-d]pyridazine are specific, the broader class of nitrogen-containing heterocycles is widely used in constructing supramolecular systems. For instance, pillararenes containing pyridinium (B92312) units have been successfully used to form host-guest complexes with drug molecules like mesalazine. scielo.br The formation of these complexes can lead to observable changes in physical properties, such as the quenching of fluorescence, which can be used for sensing applications. scielo.brnih.gov
The predictable nature of hydrogen bonding and π-π stacking in pyridazine derivatives allows for the rational design of self-assembling systems. nih.gov By engineering molecules with complementary interaction sites, complex, well-ordered supramolecular architectures can be formed. nih.gov For example, rigid molecular clips with hydrogen-bonding motifs can self-dimerize to form highly organized quadruple π-stacks, or they can encapsulate a guest molecule to form a triple π-stack. nih.gov Such controlled assembly is being explored for the development of novel materials and for applications in areas like drug delivery, where a host molecule can encapsulate a drug, thereby improving its solubility or protecting it until it reaches its target. nih.govresearchgate.net
Applications in Advanced Materials Science and Engineering
2,3,5-Trichloropyrido[2,3-d]pyridazine as a Building Block for Functional Materials
The reactivity of the chlorine atoms in this compound, likely susceptible to nucleophilic substitution reactions, opens up a vast landscape for the creation of novel functional materials. By strategically replacing the chloro groups with various functional moieties, the properties of the resulting molecules can be finely tuned.
For instance, substitution with electron-donating or electron-accepting groups can modulate the electronic properties of the pyridopyridazine (B8481360) core, making it a candidate for organic electronic materials. The introduction of chromophores could lead to the development of new dyes and pigments with tailored absorption and emission characteristics. Furthermore, the incorporation of specific binding sites could yield materials for sensing and separation applications.
Detailed research findings on analogous systems have shown that the functionalization of chlorinated nitrogen heterocycles can lead to materials with interesting properties. For example, the Suzuki-Miyaura cross-coupling reaction has been employed to synthesize novel thienylpyridazines from their chlorinated precursors. These derivatives exhibit strong and broad absorption bands, with their optical and electronic properties being tunable by the nature of the substituents.
Below is a hypothetical data table illustrating the potential impact of functionalization on the properties of materials derived from this compound, based on general principles of organic electronics.
| Functional Group (R) | Potential Property Modification | Potential Application |
| Aryl groups with electron-donating substituents (e.g., -OCH3, -N(CH3)2) | Lowered LUMO energy, enhanced hole transport | Organic light-emitting diodes (OLEDs) - Hole transport layer |
| Aryl groups with electron-withdrawing substituents (e.g., -CN, -NO2) | Lowered HOMO energy, enhanced electron transport | Organic photovoltaics (OPVs) - Electron acceptor material |
| Thiophene or Furan derivatives | Extended π-conjugation, red-shifted absorption | Organic field-effect transistors (OFETs), OPVs - Active layer |
| Fluorescent dyes (e.g., pyrene, perylene) | Strong fluorescence emission | Fluorescent probes, solid-state lighting |
This table is illustrative and based on general principles of materials design. The actual properties would need to be determined experimentally.
Integration into Polymeric and Network Structures for Tailored Properties
The trifunctional nature of this compound makes it an excellent candidate for incorporation into polymeric and network structures. The three reactive chlorine sites allow for the formation of cross-linked polymers or the synthesis of highly branched macromolecules.
One potential route for polymerization could involve polycondensation reactions where the trichloro-pyridopyridazine acts as a monomer, reacting with difunctional or trifunctional co-monomers. For example, reaction with diamines or diols could lead to the formation of polyamides or polyesters, respectively, with the pyridopyridazine unit integrated into the polymer backbone. The nitrogen-rich heterocyclic core would be expected to enhance the thermal stability and potentially the flame-retardant properties of the resulting polymers.
Furthermore, the controlled, stepwise substitution of the chlorine atoms could allow for the synthesis of well-defined dendritic or hyperbranched polymers. These structures are known for their unique properties, such as low viscosity and high solubility, which could be advantageous in applications like coatings, additives, and drug delivery systems.
The creation of porous organic frameworks (POFs) or covalent organic frameworks (COFs) is another exciting possibility. By reacting this compound with suitable organic linkers, highly porous and crystalline materials could be synthesized. The nitrogen atoms within the pyridopyridazine core could act as metal-coordination sites, making these frameworks potentially useful for gas storage, catalysis, and separation.
The following table presents a hypothetical overview of polymeric structures that could be derived from this compound and their potential properties.
| Polymer Type | Co-monomer/Linker | Potential Properties | Potential Applications |
| Linear Polymer | Aromatic diamine | High thermal stability, good mechanical strength | High-performance plastics, fibers |
| Cross-linked Polymer | Triamine | High rigidity, solvent resistance | Thermosetting resins, composites |
| Hyperbranched Polymer | AB2 type monomer | High solubility, low viscosity | Rheology modifiers, drug delivery |
| Covalent Organic Framework | Phenylboronic acid | High surface area, permanent porosity | Gas storage, heterogeneous catalysis |
This table is speculative and intended to illustrate the potential of this compound in polymer chemistry.
Design of Optoelectronic and Photonic Devices Utilizing Nitrogen Heterocycles
Nitrogen-containing heterocycles are of significant interest in the design of optoelectronic and photonic devices due to their inherent electronic properties. The presence of nitrogen atoms in the aromatic ring system often leads to electron-deficient characteristics, which can be beneficial for applications in organic electronics.
While direct data on this compound in this context is unavailable, we can infer its potential by examining related systems. The pyridopyridazine core, being a π-conjugated system, is expected to exhibit photoluminescence. By functionalizing the molecule through the substitution of its chlorine atoms, the emission wavelength and quantum yield could be tuned. For instance, attaching donor-acceptor groups could lead to intramolecular charge transfer, resulting in red-shifted emission, a desirable property for OLEDs.
The high nitrogen content of the pyridopyridazine moiety could also be advantageous for creating materials with high refractive indices, which are of interest in the fabrication of photonic devices such as waveguides and optical filters.
Furthermore, the design of functional materials for applications such as organic solar cells could be envisioned. By attaching appropriate electron-donating side chains to the electron-deficient pyridopyridazine core, donor-acceptor type molecules or polymers could be synthesized. These materials could then be incorporated as the active layer in bulk heterojunction solar cells.
The table below summarizes the potential optoelectronic and photonic applications of materials derived from a functionalized this compound core.
| Device Type | Required Material Property | Role of Functionalized Pyridopyridazine |
| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence, tunable emission color | Emitter layer, host material, or electron transport layer |
| Organic Photovoltaics (OPVs) | Broad absorption in the solar spectrum, efficient charge separation | Electron acceptor or part of a donor-acceptor polymer in the active layer |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Active semiconductor layer (n-type or p-type depending on functionalization) |
| Optical Waveguides | High refractive index, low optical loss | Core material for guiding light |
The feasibility of these applications is contingent on the successful synthesis and characterization of suitable derivatives of this compound.
2,3,5 Trichloropyrido 2,3 D Pyridazine As a Versatile Synthetic Intermediate and Advanced Chemical Scaffold
Precursor to Novel Heterocyclic Systems and Fused Rings
The inherent reactivity of the chlorine substituents on the 2,3,5-trichloropyrido[2,3-d]pyridazine ring system makes it an exemplary precursor for the synthesis of a wide array of novel heterocyclic systems and fused rings. The chlorine atoms, being good leaving groups, are susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups and the construction of new ring systems.
The differential reactivity of the chlorine atoms can be exploited to achieve selective functionalization. For instance, the chlorine atoms at the 2- and 3-positions on the pyridazine (B1198779) ring are generally more reactive towards nucleophiles than the chlorine atom at the 5-position on the pyridine (B92270) ring. This allows for a stepwise and controlled introduction of different substituents.
Commonly, nucleophiles such as amines, alcohols, and thiols can be used to displace the chlorine atoms, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. These reactions significantly expand the chemical space accessible from this single precursor. Furthermore, the introduction of bifunctional nucleophiles can lead to the formation of new fused ring systems. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a triazolopyridopyridazine, while reaction with an amino alcohol could yield an oxazinopyridopyridazine.
The synthesis of various fused pyridazine derivatives often involves the initial formation of a chlorinated intermediate, which is then further elaborated. uspto.gov For example, pyridazin-3(2H)-ones can be treated with phosphorus oxychloride to yield 3-chloropyridazine (B74176) derivatives, which are then amenable to reactions with nucleophiles like hydrazine hydrate (B1144303) to introduce further reactive handles for cyclization into triazolo[4,5-b]-pyridazines.
Scaffold for Chemical Library Synthesis and Exploration
The utility of this compound extends to its role as a central scaffold for the synthesis of chemical libraries. Chemical libraries, which are large collections of diverse but structurally related compounds, are essential tools in drug discovery and chemical biology for the identification of new lead compounds. The suitability of a molecule as a scaffold for library synthesis depends on several factors, including the presence of multiple, easily modifiable reaction sites, and the ability to generate a wide range of derivatives in a systematic and efficient manner.
This compound, with its three chlorine atoms, is an ideal scaffold for combinatorial chemistry. Each chlorine atom represents a point of diversification, where a variety of building blocks can be introduced. This allows for the rapid generation of a large library of compounds with diverse physicochemical properties. The commercial availability of this compound as a building block specifically for medicinal chemistry and the synthesis of combinatorial compound libraries underscores its importance in this area. youtube.com Such building blocks are typically produced in multi-gram quantities with high purity, making them suitable for high-throughput synthesis. youtube.com
The general approach to library synthesis using this scaffold would involve parallel reactions where the trichloro- aza-aromatic core is reacted with a diverse set of nucleophiles. For example, a library of amines could be reacted in separate wells of a microtiter plate, each yielding a unique mono-, di-, or tri-substituted amino-pyridopyridazine derivative.
Table 1: Potential Library Diversification from this compound
| Reaction Site | Potential Nucleophiles for Diversification | Resulting Functional Group |
| C2-Cl | Primary Amines, Secondary Amines, Anilines | Substituted Amino |
| C3-Cl | Alcohols, Phenols, Thiols | Alkoxy, Phenoxy, Thioether |
| C5-Cl | Hydrazines, Hydroxylamines | Hydrazinyl, Hydroxyamino |
Development of Polycyclic Derivatives and Complex Architectures
Beyond its use in generating libraries of relatively simple derivatives, this compound serves as a key starting material for the development of more complex, polycyclic architectures. The strategic functionalization of this scaffold can set the stage for subsequent intramolecular or intermolecular cyclization reactions, leading to the formation of elaborate, multi-ring systems.
The synthesis of polycyclic derivatives often relies on a sequence of reactions that build upon the initial pyridopyridazine (B8481360) core. For instance, a nucleophilic substitution reaction at one of the chloro positions could introduce a functional group that can then participate in a ring-closing reaction. An example of such a strategy can be seen in the synthesis of tricyclic pyridazinone-based molecules, where the pyridazine ring is fused with other cyclic systems. mdpi.com
Furthermore, the introduction of appropriate functional groups can enable participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex polycyclic derivatives. For example, a bromo-substituted pyridopyridazine derivative can undergo a Suzuki coupling to introduce an aryl or heteroaryl group, which could then be further functionalized to build additional rings.
The development of complex architectures is crucial for exploring new regions of chemical space and for creating molecules with highly specific three-dimensional shapes that can interact with biological targets with high affinity and selectivity. The versatility of this compound as a starting point for these complex syntheses highlights its value as an advanced chemical scaffold. The synthesis of various polycyclic systems, such as pyridazinoquinolines and bispyridopyridazines, often involves the cyclization of appropriately substituted precursors, demonstrating the general strategies that could be applied to derivatives of this compound.
Q & A
Q. What are the optimal synthetic routes for 2,3,5-Trichloropyrido[2,3-d]pyridazine?
The synthesis often involves halogenation and nucleophilic displacement strategies. A trichlorinated precursor, such as 2,4,7-trichloropyrido[2,3-d]pyrimidine, can undergo selective displacement of chloro groups based on reactivity (order: 4 > 7 > 2). This methodology, adapted from pyridopyrimidine systems, involves sequential reactions with nucleophiles under controlled conditions (e.g., temperature, solvent polarity). Monitoring reactivity via HPLC or TLC ensures regioselectivity .
Q. How can tandem mass spectrometry (MS/MS) confirm the structural integrity of this compound?
Tandem MS with collision-induced dissociation (CID) reveals characteristic fragmentation patterns. For pyridazine derivatives, key fragments include loss of chlorine atoms (e.g., m/z shifts corresponding to -Cl) and cleavage of the pyridazine ring. Substituent position (e.g., N-methyl vs. benzyl groups) significantly alters fragmentation intensity and pathways. For example, N-methyl analogs show more extensive fragmentation than benzyl-substituted isomers, aiding structural confirmation .
Q. What analytical techniques are critical for purity assessment of this compound?
High-resolution LC-MS combined with <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy is essential. LC-MS identifies impurities via retention time and mass-to-charge ratios, while NMR resolves positional isomerism (e.g., distinguishing 2,3,5- from 2,4,5-substitution). Quantitative <sup>19</sup>F NMR (if fluorinated analogs are present) or elemental analysis further validates purity .
Advanced Research Questions
Q. How do substituent positions influence the reactivity of this compound in nucleophilic substitutions?
Reactivity is governed by electronic and steric factors. Chloro groups at electron-deficient positions (e.g., para to nitrogen in the pyridazine ring) are more susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) predict activation energies for displacement reactions. Experimentally, competitive reactions with amines or thiols under varying pH and solvent conditions (e.g., DMF vs. THF) reveal selectivity trends .
Q. Can this compound serve as a dienophile in [4+2] cycloadditions for heterocyclic synthesis?
Yes, its electron-deficient pyridazine ring participates in inverse-electron-demand Diels-Alder reactions. For example, reactions with enamines derived from cyclic ketones yield fused isoquinolines. The LUMO energy of the pyridazine moiety (-1.215 eV via AM1 calculations) determines reaction kinetics, with complete substrate consumption typically achieved within 6–12 hours in 1,4-dioxane under argon .
Q. What computational methods predict the compound’s stability and degradation pathways?
Molecular dynamics (MD) simulations and density functional theory (DFT) assess bond dissociation energies (BDEs) and hydrolysis susceptibility. For instance, MD simulations in explicit solvent models (e.g., water/ethanol mixtures) predict hydrolytic degradation at specific chloro positions, validated by LC-MS monitoring of degradation products .
Q. How is this compound utilized in designing kinase inhibitors?
Pyridopyridazine scaffolds mimic ATP’s adenine moiety, enabling competitive binding to kinase active sites. Structure-activity relationship (SAR) studies involve substituting chloro groups with bioisosteres (e.g., amino, alkoxy) to enhance affinity. In vitro assays (e.g., kinase inhibition IC50 measurements) and X-ray crystallography of inhibitor-protein complexes guide optimization .
Methodological Considerations
Q. What experimental controls are vital for reproducibility in synthetic workflows?
- Temperature control : Reactions involving chloro displacement require precise heating (e.g., 80–110°C in sealed tubes) to avoid side reactions.
- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- Isomer tracking : Employ chiral columns in HPLC to resolve regioisomers during purification .
Q. How to resolve contradictions in mass spectral data for structural analogs?
Comparative fragmentation studies using isotopic labeling (e.g., <sup>13</sup>C at key positions) clarify ambiguous fragments. For example, labeling the pyridazine nitrogen helps distinguish between ring-opening and chlorine-loss pathways. Cross-referencing with IR spectroscopy (e.g., C-Cl stretch at 550–600 cm<sup>-1</sup>) adds confirmatory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
